1-Amino-5-hydroxyhydantonin
Description
Significance and Research Context of Hydantoin (B18101) Scaffolds
Hydantoin, with its core structure of imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that holds significant importance in the field of medicinal chemistry. wisdomlib.orgresearchgate.net Its value is underscored by its presence in several clinically utilized drugs, such as the anticonvulsant phenytoin (B1677684) and the anticancer agents nilutamide (B1683758) and enzalutamide. researchgate.netekb.egnih.gov The hydantoin ring possesses two hydrogen bond donors and two acceptors, along with multiple sites for substitution, making it a versatile framework for drug design. researchgate.netnih.gov This structural flexibility allows for the synthesis of a vast array of derivatives with a broad spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antidiabetic properties. ekb.egthebioscan.com
The diverse pharmacological activities of hydantoin derivatives have made them a focal point of research. wisdomlib.org Scientists have explored their potential in treating a wide range of conditions, from epilepsy and microbial infections to cancer and inflammatory diseases. researchgate.netthebioscan.com The ability to modify the hydantoin structure at various positions allows medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of new therapeutic agents. ekb.egthebioscan.com
Historical Perspective on Hydantoin Chemistry
The history of hydantoin chemistry dates back to 1861, when Adolf von Baeyer first isolated the parent compound, hydantoin (glycolylurea), during his research on uric acid. wikipedia.orgsrrjournals.com He synthesized it through the hydrogenation of allantoin (B1664786). wikipedia.orgsrrjournals.com A significant advancement came in 1873 when Friedrich Urech synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate, a method now known as the Urech hydantoin synthesis. srrjournals.com Another pivotal moment was the development of the Bucherer–Bergs reaction, which allows for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. nih.govencyclopedia.pub The cyclic structure of hydantoins was definitively confirmed by Dorothy Hahn in 1913. srrjournals.com
Over the years, numerous synthetic methods for preparing hydantoins have been developed, ranging from these classical reactions to more modern techniques like multicomponent reactions. researchgate.net These advancements have facilitated the creation of extensive libraries of hydantoin derivatives for biological screening. researchgate.net
Specific Focus on 1-Amino-5-hydroxyhydantoin within Hydantoin Research
Within the broad landscape of hydantoin research, 1-Amino-5-hydroxyhydantoin has emerged as a key intermediate in the synthesis of other complex molecules. google.com Its structure, featuring both an amino group at the N-1 position and a hydroxyl group at the C-5 position, makes it a valuable building block. A notable application of 1-Amino-5-hydroxyhydantoin is in the preparation of nitrofurantoin (B1679001) analogues, which are known for their antibacterial properties. google.com
The synthesis of 1-Amino-5-hydroxyhydantoin itself can be achieved through a multi-step process. One method involves the reaction of benzaldehyde (B42025) semicarbazone with oxalyl chloride to produce 1-(benzylideneamino)parabanic acid. google.com Subsequent catalytic reduction of this intermediate yields 1-amino-5-hydroxyhydantoin. google.com This compound can then be utilized in further reactions; for instance, it can be reacted with other aldehydes to create more complex hydantoin derivatives. google.com
Research has also explored derivatives of 1-Amino-5-hydroxyhydantoin. For example, compounds such as 1-((5-(p-Acetamidophenyl)-2-furanyl)methyleneamino)-5-hydroxyhydantoin and 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)-5-hydroxyhydantoin have been synthesized and studied. ontosight.aidrugfuture.com These investigations highlight the ongoing interest in the chemical and potential biological properties of this specific class of hydantoin derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-5-hydroxyimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3/c4-6-2(8)1(7)5-3(6)9/h2,8H,4H2,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWQWBMQFTALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264724 | |
| Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42839-65-6 | |
| Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Amino 5 Hydroxyhydantoin and Analogues
Direct Synthesis Pathways for 1-Amino-5-hydroxyhydantoin
Direct synthetic routes to 1-aminohydantoin derivatives often utilize semicarbazones as key starting materials, which already contain the N-N-C=O linkage characteristic of the N1-amino group.
The synthesis of 1-aminohydantoin derivatives can be achieved through the condensation of semicarbazones with α-haloesters. A common pathway involves reacting an aldehyde or ketone semicarbazone, such as benzaldehyde (B42025) semicarbazone, with an ester of a monohalo-substituted acetic acid, like ethyl monochloroacetate. This reaction is typically conducted in an anhydrous solution with an alkaline condensation agent, such as sodium ethoxide or sodium methoxide. google.comresearchgate.net The semicarbazone reacts as a nucleophilic anion, leading to the formation of a 1-(ylideneamino)-hydantoin intermediate (e.g., 1-benzylideneaminohydantoin). researchgate.net
This intermediate can then undergo hydrolysis, typically with a mineral acid, to cleave the imine bond and yield the salt of 1-aminohydantoin. google.com Subsequent neutralization can isolate the free 1-aminohydantoin. researchgate.net While this establishes a clear route to the 1-aminohydantoin core, the specific synthesis of the 5-hydroxy derivative (1-Amino-5-hydroxyhydantoin) via a pathway involving oxalyl chloride and subsequent catalytic reduction is not extensively detailed in the reviewed literature. The primary described method for creating the 1-aminohydantoin ring from semicarbazones relies on halo-acetic acid esters rather than oxalyl chloride. google.comresearchgate.net
| Step | Reagents | Intermediate/Product | Reference |
| 1 | Benzaldehyde semicarbazone, Ethyl monochloroacetate, Sodium ethoxide | 1-Benzylideneaminohydantoin | google.comresearchgate.net |
| 2 | 1-Benzylideneaminohydantoin, Mineral Acid (e.g., H₂SO₄) | 1-Aminohydantoin salt | google.com |
| 3 | 1-Aminohydantoin salt, Alkali carbonate | 1-Aminohydantoin | researchgate.net |
General Approaches to 5-Hydroxyhydantoin (B43812) Derivatives
Several methodologies have been developed for the synthesis of the 5-hydroxyhydantoin core structure, which is a key feature of various biologically relevant molecules.
A straightforward and efficient tandem reaction approach has been developed for synthesizing 5-hydroxyhydantoins starting from isatins. researchgate.net This one-pot reaction involves the ring-opening of an isatin in the presence of an anhydride (such as phthalic or succinic anhydride) and a substituted urea (like 1,3-dimethylurea or 1,3-diethylurea). researchgate.net The process is noted for its simple operation, mild reaction conditions, and good yields, utilizing readily available starting materials. researchgate.net
An efficient method for producing 5-hydroxyhydantoin derivatives involves a tandem process starting from α-keto acids and commercially available carbodiimides. researchgate.netfao.org The reaction proceeds under mild conditions and is notably induced by visible light. researchgate.net The proposed mechanism suggests that the α-keto acid reacts with the carbodiimide to form an O-acyl urea intermediate. researchgate.net This intermediate then undergoes a rearrangement induced by visible light to form the final 5-hydroxyhydantoin product in good yields. researchgate.net This method is considered a green procedure due to its atom economy. researchgate.net
| Starting Materials | Key Conditions | Intermediate | Product | Reference |
| α-Keto acids, Carbodiimides | Visible light, Mild conditions | O-acyl urea | 5-Hydroxyhydantoin derivatives | researchgate.netfao.org |
| Isatins, Anhydride, 1,3-Dialkylurea | One-pot reaction | N/A | 5-Hydroxyhydantoin derivatives | researchgate.net |
Isotope labeling is a critical technique for tracking molecules in biological and chemical systems. wikipedia.orgcernobioscience.com Hydantoins can be synthesized with isotope labels for use in metabolic studies, drug metabolism and pharmacokinetic studies, and as imaging agents. openmedscience.com
Several methods exist for creating isotope-labelled hydantoins:
Incorporation of Labeled Precursors: A common strategy involves using starting materials that already contain the desired isotope. For example, phenytoin (B1677684) (5,5-diphenylhydantoin) has been synthesized with all three carbon atoms of the hydantoin (B18101) ring labeled with ¹³C by using [¹³C]carbon dioxide and [¹³C]urea as the isotopic sources. openmedscience.com Similarly, stable isotopes like ¹⁵N can be incorporated. openmedscience.com
Use of Labeled Reagents: Specific atoms can be labeled during the synthetic sequence. Guanidinohydantoin (B12948520) has been synthesized with ¹⁸O by reacting ¹³C,¹⁵N-labeled guanosine with singlet oxygen and [¹⁸O]water. openmedscience.com
Post-synthesis Isotope Exchange: While less common for the core ring, exchange reactions can label certain positions. For instance, hydrogen-deuterium exchange can be used to label labile protons. wikipedia.org
The integrity and position of the labels in the final products are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgopenmedscience.com
Advanced Synthetic Strategies for Hydantoin Analogues
Modern organic synthesis has introduced several advanced strategies for the efficient and diverse production of hydantoin analogues. These methods often improve yields, reduce steps, and allow for the creation of complex molecular libraries. thieme-connect.desrrjournals.com
Multicomponent Reactions (MCRs): The Bucherer–Bergs reaction is a classic and highly effective MCR for preparing 5-substituted and 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. srrjournals.comnih.gov This one-pot synthesis is valued for its simplicity and efficiency. nih.gov
Ugi/Cyclization Methodologies: A two-step process involving an Ugi multicomponent reaction followed by cyclization has been used to synthesize hydantoins. In this approach, an alkyne group can serve as a leaving group under basic conditions to facilitate the final ring closure. srrjournals.com
Solid-Phase Synthesis: To facilitate the rapid synthesis of diverse hydantoin libraries, solid-phase synthesis techniques have been developed. These methods involve attaching a starting material (like an amino acid) to a resin support and carrying out the subsequent reactions to build the hydantoin ring before cleaving the final product from the support. nih.govtandfonline.com
Synthesis of Hybrid Molecules: Advanced strategies also focus on creating hybrid molecules by combining the hydantoin scaffold with other pharmacophoric groups like triazoles, isoxazolines, or phosphates. This approach aims to develop molecules that may exhibit mixed mechanisms of action on biological targets. thieme-connect.de
These advanced strategies continue to expand the chemical space accessible to researchers, enabling the synthesis of novel hydantoin analogues with diverse substitution patterns and potential applications. srrjournals.comacs.org
Bucherer-Bergs Reaction and its Adaptations
The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis, known for its utility in preparing 5-substituted and 5,5-disubstituted hydantoins. nih.gov This multicomponent reaction traditionally involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol. nih.govchem-station.com The reaction can also proceed from cyanohydrins or α-amino nitriles, which are considered key intermediates in the process. nih.govwikipedia.org
The mechanism involves the initial formation of an aminonitrile from the carbonyl compound. wikipedia.org This intermediate then undergoes a nucleophilic addition to carbon dioxide (derived from ammonium carbonate), leading to a cyano-carbamic acid. wikipedia.org Subsequent intramolecular cyclization and rearrangement yield the final hydantoin product. wikipedia.orgalfa-chemistry.com A key advantage of this method is the ready availability of starting materials and the often simple isolation of the crystalline hydantoin products. nih.gov
Over the years, several adaptations have expanded the scope of the Bucherer-Bergs reaction. Bucherer and Steiner discovered that cyanohydrins react as effectively as carbonyl compounds. wikipedia.org Later, it was found that using 50% alcohol as a solvent improved reaction conditions, giving excellent yields for ketones and allowing aldehydes to react well. wikipedia.org
More recent modifications provide access to a wider array of hydantoin structures. One significant adaptation allows for the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents like organolithium (RLi) or Grignard (RMgX) reagents. organic-chemistry.org This process involves the initial reaction of the nitrile with the organometallic reagent, followed by the addition of potassium cyanide and ammonium carbonate to complete the hydantoin ring formation, achieving yields from 40-92%. organic-chemistry.org Another variation uses carbon disulfide and ammonium cyanide in methanol to produce 2,4-dithiohydantoins. wikipedia.org
| Reagents/Conditions | Starting Material | Product | Key Features |
| KCN, (NH₄)₂CO₃, aq. ethanol | Ketone or Aldehyde | 5,5-Disubstituted Hydantoin | Classic one-pot multicomponent reaction. nih.govwikipedia.orgalfa-chemistry.com |
| RLi or RMgX, then KCN/(NH₄)₂CO₃ | Nitrile | 5,5'-Disubstituted Hydantoin | Modified one-pot process for greater structural diversity. organic-chemistry.org |
| CS₂, NH₄CN, methanol | Carbonyl Compound | 2,4-Dithiohydantoin | Variation to produce dithiohydantoin analogues. wikipedia.org |
Cyclization of N-(1-benzotriazolecarbonyl)-amino Acid Amides
A versatile method for preparing 3,5-disubstituted hydantoins involves the base-induced intramolecular cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides. mdpi.com This approach provides a route to new hydantoin derivatives under mild reaction conditions and generally results in high yields. mdpi.com
The synthesis begins with the preparation of N-(1-benzotriazolecarbonyl)-amino acid amides. These precursors are then treated with a base, such as a 5% sodium carbonate solution, in a solvent like acetone at room temperature. mdpi.com The base facilitates the cyclization process, leading to the formation of the hydantoin ring. After the reaction, the solvent is evaporated, and the precipitated hydantoin product can be filtered, washed with water, and recrystallized. mdpi.com This methodology has been successfully applied to prepare a series of novel 3,5-disubstituted hydantoins from both L- and D-amino acid amides for evaluation of their biological activities. mdpi.com
General Reaction Scheme: N-(1-benzotriazolecarbonyl)-amino acid amide + Base (e.g., Na₂CO₃) → 3,5-Disubstituted Hydantoin mdpi.com
This method is particularly useful for creating libraries of hydantoin derivatives where the substituents at the N-3 and C-5 positions can be systematically varied by choosing different starting amino acids and amines for the amide formation step. mdpi.com
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful technique for generating libraries of hydantoin derivatives for high-throughput screening. This approach involves attaching the initial reactant to a solid support (resin) and carrying out the subsequent reaction steps in a sequential manner, with purification achieved by simple filtration and washing of the resin.
One common strategy involves the cyclization of resin-bound dipeptides. nih.govnih.gov In this method, the dipeptide is assembled on the solid support, and the key step is the formation of an intermediate isocyanate or isothiocyanate on the resin, which then cyclizes to form the hydantoin or thiohydantoin ring. nih.gov Another approach utilizes resin-bound α-amino acid amides, which are cyclized using reagents like triphosgene or carbonyldiimidazole to generate the corresponding isocyanate intermediates. nih.govmdpi.com
| Strategy | Key Reagent/Intermediate | Advantage |
| Cyclization of resin-bound dipeptides | Isocyanate or isothiocyanate | Allows for diversity at multiple positions. nih.govnih.gov |
| Cyclization of resin-bound amino amides | Triphosgene, carbonyldiimidazole | Utilizes readily available amino acid precursors. nih.govmdpi.com |
| Cyclative-cleavage | - | Combines cyclization and release from resin into one step. acs.org |
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. The synthesis of hydantoins is no exception, with microwave assistance being applied to various synthetic routes.
Microwave-assisted synthesis has been successfully combined with solid-phase techniques. acs.org For example, a three-step synthesis on a solid support, which includes deprotection of the amino acid, coupling with an isocyanate, and a final cyclative-release step, can be completed in minutes under microwave irradiation, whereas it would take hours with conventional heating. acs.org This rapid, efficient method allows for the quick generation of hydantoin libraries with good to excellent yields and purities. acs.org
One-pot microwave-assisted methods in solution have also been developed. A notable example is the Urech hydantoin synthesis, where amino acids are converted to hydantoins in a sequential, two-step, one-pot process in water. beilstein-journals.orgnih.gov The first step involves the N-carbamylation of the amino acid with potassium cyanate, followed by acid-induced intramolecular cyclization. Both steps are accelerated by microwave heating, reducing the total reaction time to less than two hours and providing a green, environmentally benign protocol. beilstein-journals.orgnih.gov This method demonstrates broad functional group tolerance and yields ranging from 34% to 89%. beilstein-journals.orgnih.gov
Studies have also shown that microwave activation can significantly improve the synthesis of specific drugs like phenytoin and its derivatives, resulting in improved yields and more selective reactions. unamur.beucl.ac.be
| Method | Key Features | Reaction Time | Yield |
| Microwave-Assisted Solid-Phase Synthesis | Three-step process on resin with cyclative cleavage. | Minutes. acs.org | Good to excellent. acs.org |
| One-Pot Urech Synthesis in Water | Uses amino acids and KOCN in a green solvent. | < 2 hours. beilstein-journals.orgnih.gov | 34-89%. beilstein-journals.orgnih.gov |
| Synthesis of Phenytoin Derivatives | Improved yields and selectivity over conventional methods. | 30 minutes (pulse sequence). ucl.ac.be | Up to 87.4% (two-step). ucl.ac.be |
Aqueous Solution Methodologies for Hydantoin Synthesis
Performing organic reactions in water is a key goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. Several methodologies have been developed for the synthesis of hydantoins in aqueous or primarily aqueous media.
One approach involves the reaction of urea (or its derivatives like N-methylurea and thiourea) with simple aldehydes, such as glyoxal, in water at room temperature. researchgate.net The reaction is facilitated by the presence of phosphoric anhydride (P₄O₁₀), which can be used in catalytic amounts. This method is fast, with reaction times as short as 10 minutes, and provides a clean, environmentally friendly route to hydantoins. researchgate.net
The hydrolysis of hydantoins in aqueous alkaline solutions, such as sodium hydroxide, is a well-established process for producing amino acids like glycine. acs.org This reaction proceeds in two steps: the initial hydrolysis of hydantoin to an intermediate hydantoic acid, followed by further hydrolysis to the amino acid. acs.org While this is the reverse of synthesis, the principles of hydantoin chemistry in water are central. A related synthetic method involves reacting water-soluble amino compounds, such as the alkali salt of an amino acid, with an isocyanate. google.com To prevent the competing hydrolysis of the isocyanate, the reaction can be performed rapidly in a biphasic system, where the isocyanate is dissolved in a water-insoluble organic solvent. Vigorous mixing promotes an essentially instantaneous reaction at the interface, leading to high yields of the hydantoic acid, which can then be cyclized. google.com
The Urech hydantoin synthesis, which traditionally uses amino acids and potassium cyanate, is also well-suited to aqueous conditions, as demonstrated by the microwave-assisted one-pot method performed entirely in water. beilstein-journals.orgikm.org.my
Molecular Mechanisms of Biological Interaction and Repair
1-Amino-5-hydroxyhydantoin and DNA Integrity
1-Amino-5-hydroxyhydantoin, more commonly known in scientific literature as guanidinohydantoin (B12948520) (Gh), is a significant DNA lesion that arises from the secondary oxidation of 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most common forms of oxidative DNA damage. nih.govnih.govnist.gov The formation of this lesion is a multi-step process initiated by reactive oxygen species (ROS) attacking guanine (B1146940) bases within the DNA strand. nih.govnist.govnih.gov This process underscores the vulnerability of genomic material to endogenous and exogenous oxidative stress, which can lead to genetic instability if the resulting lesions are not efficiently repaired. nist.govplos.orgnih.gov
Guanidinohydantoin (Gh) is classified as an oxidized purine (B94841) lesion. nih.govoup.com Its precursor, 8-oxoG, is already a mutagenic lesion due to its ability to mispair with adenine (B156593) during DNA replication. nih.gov However, because 8-oxoG has a lower redox potential than guanine, it is highly susceptible to further oxidation, leading to the formation of even more complex and potentially more deleterious lesions, including guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp). nih.govnist.govnih.govmdpi.com These further oxidized products represent a significant threat to genome integrity. nih.gov The presence of hydantoin (B18101) lesions, including Gh, has been identified in various biological contexts, including in cancer cells, highlighting their biological relevance. plos.orgnih.gov
The presence of a guanidinohydantoin lesion in a DNA template strand poses a significant challenge to the replication machinery. Studies have shown that hydantoin lesions can act as potent blocks to replicative DNA polymerases, effectively stalling the replication fork. plos.orgnih.govnih.gov This blockage can lead to cell death if not resolved. plos.org
To overcome such obstacles, cells employ specialized translesional synthesis (TLS) polymerases. These polymerases are capable of bypassing the lesion, allowing replication to continue. plos.orgnih.govnih.gov However, this bypass often comes at the cost of fidelity. TLS polymerases can incorporate nucleotides opposite the Gh lesion, but with a high error rate. plos.orgnih.gov For instance, studies have shown that DNA polymerases can incorporate dAMP (adenine) and dGMP (guanine) opposite Gh. nih.gov This low-fidelity bypass is a primary source of the mutations associated with this lesion. plos.orgnih.gov
If guanidinohydantoin lesions are not repaired before DNA replication, their interaction with the replication machinery leads to significant mutagenesis. nih.govnih.gov The misincorporation of bases opposite the lesion by TLS polymerases results in specific mutational signatures. nih.govnih.gov The most common mutations arising from unrepaired Gh are G→C and G→T transversion mutations. nih.govnih.govnih.gov These mutations can alter the genetic code, potentially leading to dysfunctional proteins, loss of tumor suppressor function, or activation of oncogenes, thereby contributing to carcinogenesis and other disease states. nist.gov The high mutagenic potential of Gh underscores the critical importance of the DNA repair pathways that target it. nih.gov
DNA Repair Pathways for Hydantoin Lesions
Cells have evolved robust defense mechanisms to counteract the deleterious effects of DNA lesions like guanidinohydantoin. The primary pathway responsible for identifying and removing such small, non-helix-distorting base modifications is the Base Excision Repair (BER) pathway. nih.govnih.govnih.gov The BER pathway is a highly conserved process, critical for maintaining genomic integrity against a constant barrage of oxidative damage. nih.govmdpi.comnih.gov
The BER pathway is initiated by a class of enzymes known as DNA glycosylases. nih.govnih.gov These enzymes scan the DNA for damaged bases and catalyze the first step of repair: the cleavage of the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone. nih.govnih.govresearchgate.net This action releases the aberrant base and creates an apurinic/apyrimidinic (AP) site. nih.gov For bifunctional glycosylases, the enzyme then incises the DNA backbone at the AP site, while monofunctional glycosylases require a separate AP endonuclease to perform this step. nih.govoup.com Subsequent steps involving a DNA polymerase and a DNA ligase complete the repair process, restoring the original DNA sequence. oup.com Guanidinohydantoin is a well-established substrate for the BER pathway in organisms from bacteria to humans. nih.govnih.govnih.gov
A number of DNA glycosylases with overlapping specificities are capable of recognizing and excising guanidinohydantoin and other hydantoin lesions from DNA.
Bacterial Glycosylases (Nth, Nei, Fpg): In E. coli, all three major oxidized base-specific DNA glycosylases—Endonuclease III (Nth), Endonuclease VIII (Nei), and Formamidopyrimidine-DNA glycosylase (Fpg, also known as MutM)—can excise Gh. nih.gov Fpg and Nei are generally more active on these lesions than Nth. nih.gov Kinetic studies have shown that Fpg (MutM) efficiently repairs Gh when paired with cytosine, while Nei shows a preference for Gh paired with guanine or adenine, suggesting distinct roles in repairing lesions before and after replication. nih.gov
Human Glycosylases (NTH1, NEIL1, NEIL2): Mammalian cells possess functional homologs of the bacterial enzymes. Human Endonuclease III Homolog 1 (NTH1) and the "Nei-like" glycosylases (NEIL1 and NEIL2) are key players in the repair of hydantoin lesions. nih.govplos.orgoup.com
NEIL1 is particularly noteworthy for its robust activity against hydantoin lesions. nih.govacs.org It excises Gh and Sp with high efficiency, often hundreds of times faster than other known substrates like thymine (B56734) glycol. nih.gov NEIL1 can remove these lesions from various DNA structures, including single-stranded DNA and bubble structures, suggesting a role in repair during replication or transcription. mdpi.comnih.gov
NTH1 , the human homolog of Nth, also contributes to the excision of pyrimidine-derived hydantoins and shows some activity on purine-derived lesions. plos.orgoup.com
This redundancy and overlapping substrate specificity among DNA glycosylases create a resilient repair system, ensuring that highly mutagenic lesions like guanidinohydantoin are efficiently targeted for removal to safeguard the genome. plos.orgmdpi.comnih.gov
Interactive Data Table: Substrate Specificity of Various DNA Glycosylases for Hydantoin Lesions
This table summarizes the activity of key DNA glycosylases from E. coli and humans on Guanidinohydantoin (Gh) and other related hydantoin lesions.
| Enzyme Family | Enzyme | Organism | Primary Substrates Including Hydantoins | Relative Activity on Gh | Source |
| Fpg/MutM | Fpg (MutM) | E. coli | 8-oxoG, Fapy-G, Gh, Sp | High (prefers Gh:C) | nih.govoup.com |
| Nth/EndoIII | Nth | E. coli | Oxidized Pyrimidines, Gh, Sp | Lower than Fpg/Nei | nih.govoup.com |
| NTH1 | Human | Oxidized Pyrimidines, Hydantoins | Active | plos.orgoup.com | |
| Nei/EndoVIII | Nei | E. coli | Oxidized Pyrimidines, Fapy-G, Fapy-A, Gh, Sp | High (prefers Gh:G/A) | nih.govplos.orgoup.com |
| NEIL1 | Human | Gh, Sp, Fapy-G, Fapy-A, 5-OHU, Tg | Very High | nih.govnih.govmdpi.comnih.gov | |
| NEIL2 | Human | Gh, Sp, Fapy-G, Fapy-A, 5-OHU | Active | nih.govplos.orgmdpi.com |
Base Excision Repair (BER) Pathway
Substrate Specificity of Glycosylases
The Base Excision Repair (BER) pathway is a primary defense against non-bulky DNA base modifications. This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. For hydantoin lesions, there is a notable redundancy in recognition, with several DNA glycosylases capable of initiating repair. plos.org
In humans, the DNA glycosylases NTH1, NEIL1, and NEIL2 have all been identified as having activity against pyrimidine-derived hydantoins. plos.org Studies using cell-free extracts have shown that NTH1 is a major DNA glycosylase activity for these lesions in HeLa cells. plos.org Similarly, bacterial DNA glycosylases, including E. coli Nei, and yeast glycosylases have demonstrated the ability to excise hydantoin residues. plos.orgacs.org
The efficiency of these glycosylases can vary depending on the specific hydantoin lesion and the base it is paired with in the DNA duplex. For instance, E. coli Nei and human NTH1 DNA glycosylases exhibit the highest catalytic efficiency (kcat/KM) for cleaving 5-hydroxy-5-methylhydantoin (B43818) when it is paired with adenine. plos.org Bifunctional DNA glycosylases, such as NEIL1, cleave the N-glycosyl bond of the hydantoin lesion and then excise the resulting abasic site through a lyase β,δ elimination mechanism. nih.gov This broad yet specific recognition by multiple glycosylases underscores the importance of removing these potentially mutagenic lesions.
| Enzyme Family | Specific Enzyme | Organism | Substrate(s) |
| Endonuclease III Homologs | NTH1 | Human | Pyrimidine-derived hydantoins plos.org |
| Nth | E. coli | Pyrimidine-derived hydantoins nih.gov | |
| Nei-like Homologs | NEIL1 | Human | Pyrimidine-derived hydantoins plos.org |
| NEIL2 | Human | Pyrimidine-derived hydantoins plos.org | |
| Nei | E. coli | Pyrimidine-derived hydantoins nih.gov | |
| Yeast Glycosylases | Ntg1, Ntg2 | S. cerevisiae | 5-hydroxyhydantoin (B43812), 5-hydroxy-5-methylhydantoin acs.org |
Nucleotide Incision Repair (NIR) Pathway
In addition to BER, hydantoin lesions are also substrates for the Nucleotide Incision Repair (NIR) pathway. plos.orgnih.gov NIR provides an alternative, DNA glycosylase-independent mechanism for removing base damage. plos.org In this pathway, an apurinic/apyrimidinic (AP) endonuclease directly incises the DNA backbone immediately 5' to the damaged base. nih.govoup.com This action creates a 3'-hydroxyl group suitable for DNA polymerase and a 5'-dangling nucleotide containing the lesion. nih.gov The ability of NIR to process hydantoins demonstrates the overlapping nature of DNA repair pathways. plos.orgplos.org
Role of AP Endonucleases (e.g., Nfo, Apn1, APE1)
Key enzymes in the NIR pathway are the AP endonucleases. Studies have shown that bacterial (Nfo), yeast (Apn1), and human (APE1) AP endonucleases can all initiate NIR for hydantoin lesions. plos.orgnih.gov These enzymes recognize the distortion in the DNA helix caused by the lesion and cleave the phosphodiester backbone. researchgate.net The major human AP endonuclease, APE1, is crucial for NIR activity in human cells; its depletion in HeLa cell extracts abolishes NIR activity on hydantoin substrates. plos.org Likewise, the depletion of Nfo in E. coli eliminates NIR activity in bacterial extracts. plos.org This highlights the essential role of these endonucleases in providing a direct incision route for the removal of hydantoins and other oxidative lesions. oup.com
Incision Mechanisms in Duplex DNA
The mechanism of incision by AP endonucleases in the NIR pathway is precise. Using techniques such as MALDI-TOF mass spectrometry, it has been demonstrated that enzymes like APE1, Nfo, and Apn1 cleave the DNA strand 5' to the pyrimidine-derived hydantoin lesion within a duplex DNA substrate. plos.orgnih.gov This incision generates a single-strand break with a 3'-hydroxyl (3'-OH) terminus and a 5'-dangling modified nucleotide. researchgate.net The resulting 3'-OH is a critical substrate for DNA polymerases to initiate repair synthesis, while the 5' fragment containing the hydantoin is subsequently removed. plos.org The process can be fully reconstituted in vitro with purified human proteins, confirming that the APE1-initiated NIR pathway can efficiently remove 5-hydroxyhydantoin and restore the integrity of the DNA sequence. plos.org
Competition and Redundancy of DNA Repair Pathways
The cellular response to hydantoin lesions is characterized by a significant degree of competition and redundancy between different repair pathways. plos.org Both the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways are capable of processing pyrimidine-derived hydantoins, suggesting they can act as backups for one another. plos.orgplos.orgresearchgate.net For example, when the activity of the APE1 endonuclease is suppressed in human cell extracts, there is a corresponding dramatic increase in DNA glycosylase activity on hydantoin substrates, indicating a shift from NIR to BER. plos.org
Furthermore, for certain types of hydantoins, such as those derived from guanine oxidation, competition also exists between BER and the Nucleotide Excision Repair (NER) pathway. nih.govmdpi.comresearchgate.net The choice of pathway can be influenced by the relative cellular concentrations of key repair proteins. nih.gov For instance, the NER damage-sensing factor XPC-RAD23B can compete with the BER glycosylase NEIL1 for binding to the same hydantoin lesion. nih.govresearchgate.net This interplay ensures that the cell has multiple overlapping systems to recognize and remove potentially harmful DNA damage. mdpi.com
Formation of DNA-Protein Crosslinks and Suicide Complexes
Under certain circumstances, the interaction between a DNA repair enzyme and a damaged base can result in the formation of a stable, covalent DNA-protein crosslink (DPC). This can occur when the repair mechanism is aborted, trapping the enzyme on the DNA. The thymine oxidation product 5-hydroxy-5-methylhydantoin has been shown to act as a suicide substrate for several bifunctional DNA glycosylases. nih.govresearchgate.net
Enzymes such as E. coli Fpg and Endonuclease VIII, as well as human NEIL1, can become irreversibly trapped when attempting to repair this lesion. researchgate.net The catalytic mechanism of these glycosylases involves the formation of a transient Schiff base intermediate between the enzyme and the DNA. nih.govoup.com For 5-hydroxy-5-methylhydantoin, this intermediate is exceptionally stable and does not resolve, leading to a "suicide complex". nih.gov The crystal structure of such a complex between Fpg and a hydantoin-containing DNA has been solved, revealing a covalent bond between the N-terminal proline of the enzyme and the C5 position of the hydantoin ring. researchgate.net This phenomenon makes these hydantoin lesions molecular traps for DNA glycosylases. nih.gov
Enzymatic Transformations and Biocatalysis Involving Hydantoins
Beyond their role in DNA damage and repair, hydantoin structures are valuable in biocatalysis, particularly for the synthesis of chiral amino acids. A well-established multi-enzyme system, often referred to as the "hydantoinase process," is used for the production of optically pure L- or D-amino acids from racemic 5-monosubstituted hydantoins. nih.govresearchgate.net
This enzymatic cascade typically involves three key enzymes:
Hydantoin Racemase: This enzyme facilitates the continuous conversion of the unreacted hydantoin enantiomer into the desired one, enabling a dynamic kinetic resolution that can theoretically achieve a 100% yield from the starting racemic mixture. nih.govroyalsocietypublishing.org
Hydantoinase (or Dihydropyrimidinase): This enzyme selectively catalyzes the hydrolytic ring-opening of either the D- or L-enantiomer of the hydantoin to form the corresponding N-carbamoyl-amino acid. nih.govwiley.com
N-Carbamoylase: This enzyme hydrolyzes the N-carbamoyl-amino acid to yield the final, optically pure amino acid, along with carbon dioxide and ammonia (B1221849). nih.gov
This biocatalytic route is considered an ecologically friendly process that leverages the high stereospecificity of enzymes. researchgate.net Research continues to focus on discovering or engineering novel hydantoin-transforming enzymes with improved stability, broader substrate specificity, and higher efficiency for industrial applications. nih.gov
| Enzyme | Function in Biocatalysis |
| Hydantoin Racemase | Interconverts hydantoin enantiomers (e.g., D-hydantoin to L-hydantoin) nih.govroyalsocietypublishing.org |
| Hydantoinase | Hydrolyzes the hydantoin ring to form an N-carbamoyl-amino acid nih.govwiley.com |
| N-Carbamoylase | Hydrolyzes the N-carbamoyl-amino acid to produce a free amino acid nih.govresearchgate.net |
Hydantoinase Process for Optically Pure Amino Acid Production
The "Hydantoinase Process" is a highly efficient enzymatic method for producing optically pure D- or L-amino acids, which are valuable intermediates in the pharmaceutical, agricultural, and food industries. nih.gov This process utilizes a cascade of enzymatic reactions to convert chemically synthesized racemic mixtures of D,L-5-monosubstituted hydantoins into enantiomerically pure amino acids. nih.govresearchgate.net This biocatalytic approach is considered more environmentally friendly and can achieve higher yields compared to traditional chemical synthesis methods, which often produce racemic mixtures. nih.govresearchgate.net
The core of the process involves three key enzymatic steps:
Stereoselective Hydrolysis : A stereoselective hydantoinase enzyme specifically hydrolyzes one enantiomer (e.g., the D-form) of the 5-monosubstituted hydantoin ring. asm.org This reaction opens the heterocyclic ring to form the corresponding N-carbamoyl-α-amino acid. nih.gov
Racemization : The remaining, non-hydrolyzed hydantoin enantiomer (e.g., the L-form) is continuously racemized, meaning it is converted back into the D,L-racemic mixture. nih.gov This racemization can occur chemically under alkaline conditions or be catalyzed by a separate enzyme, hydantoin racemase. asm.org This step is crucial as it allows for a theoretical total conversion of the starting racemic substrate into the desired pure amino acid. researchgate.netasm.org
Decarbamoylation : The N-carbamoyl-α-amino acid produced in the first step is then hydrolyzed by a highly enantiospecific N-carbamoyl-α-amino acid amidohydrolase (carbamoylase), which removes the carbamoyl (B1232498) group to yield the final, optically pure free amino acid. nih.govresearchgate.net
This multi-enzyme system, often involving a D-hydantoinase, a hydantoin racemase, and a D-carbamoylase, ensures a continuous supply of the desired substrate for each step, driving the reaction towards a high-yield production of a single, optically pure amino acid enantiomer. researchgate.netasm.org
Specificity of D-Hydantoinase Towards Hydantoin Substrates (e.g., 5-hydroxy hydantoin)
D-hydantoinases (also known as dihydropyrimidinases) are enzymes that catalyze the stereoselective ring-opening of 5- and 6-membered cyclic ureides. researchgate.net Their substrate specificity is a critical factor in the hydantoinase process. While they act on a range of substrates, their efficiency varies depending on the substituent at the C5 position of the hydantoin ring. researchgate.netmdpi.com
Research on D-hydantoinase from Blastobacter sp. strain A17p-4 has shown a clear preference for certain substrates. researchgate.net The enzyme exhibits the highest activity with unsubstituted D-hydantoin, followed by 5-hydroxy hydantoin, 5-phenyl hydantoin, and 5-benzyl hydantoin. researchgate.net This indicates a tolerance for a hydroxyl group at the C5 position.
However, the size and nature of the substituent group can significantly impact activity. Studies on a thermostable D-hydantoinase from Geobacillus stearothermophilus revealed that the enzyme has low activity towards hydantoin derivatives with bulky substituents, such as D,L-5-benzyl-hydantoin and D,L-5-indolylmethyl hydantoin. mdpi.com Docking analyses suggest that the enzyme's catalytic site is not easily accessible to these larger substrates. mdpi.com The data in the table below, adapted from studies on the G. stearothermophilus enzyme, illustrates the relative activity towards different hydantoin substrates.
| Substrate | Relative Specific Activity (%) |
|---|---|
| Dihydrouracil | 100 |
| D,L-5-Methylhydantoin | 14.3 |
| 5-(2-Methylthioethyl)-hydantoin | 10.7 |
| D,L-5-Benzyl-hydantoin | 0.1 |
| D,L-5-Indolylmethyl hydantoin | 0.1 |
Data adapted from studies on wild-type D-hydantoinase from G. stearothermophilus, showing significantly higher activity for smaller substrates compared to those with bulky side chains. mdpi.com
Role of N-Carbamoyl Amino Acid Amidohydrolase (D-Carbamoylase)
N-Carbamoyl-D-amino acid amidohydrolase, commonly known as D-carbamoylase, is the second critical enzyme in the hydantoinase process for producing D-amino acids. nih.govmdpi.com Its primary role is to catalyze the final, irreversible step: the hydrolysis of an N-carbamoyl-D-amino acid into the desired D-amino acid, with the release of ammonia and carbon dioxide. ebi.ac.uk
This enzyme is highly enantiospecific, meaning it acts exclusively on the D-enantiomer of the N-carbamoyl amino acid, which is the product of the preceding D-hydantoinase reaction. mdpi.comnih.gov This strict specificity is essential for ensuring the high optical purity of the final amino acid product. nih.gov D-carbamoylase shows no activity towards N-carbamoyl-L-amino acids. mdpi.com
Furthermore, studies have revealed that D-carbamoylase can distinguish stereochemistry not only at the α-carbon but also at the β-carbon of its substrates, a feature that can be exploited for the synthesis of complex diastereomeric amino acids. researchgate.net
| Substrate | Relative Activity (%) |
|---|---|
| N-carbamoyl-D-Tryptophan | 100 |
| N-carbamoyl-D-Phenylalanine | 96 |
| N-carbamoyl-D-Valine | 88 |
| N-carbamoyl-D-Leucine | 85 |
| N-carbamoyl-D-Alanine | 62 |
| N-carbamoyl-D-Methionine | 55 |
| N-carbamoyl-L-Tryptophan | 0 |
| N-carbamoyl-L-Phenylalanine | 0 |
Relative activity of a purified D-carbamoylase from Pseudomonas against various N-carbamoyl amino acids, demonstrating high activity for bulky D-isomers and no activity for L-isomers. mdpi.com
Other Enzymatic Inhibitory Effects of Hydantoin Derivatives
Beyond their role as substrates in synthetic pathways, hydantoin derivatives exhibit a broad range of biological activities, including the inhibition of various enzymes. jddtonline.inforesearchgate.net The hydantoin scaffold is present in numerous compounds that act as inhibitors for enzymes crucial to physiological and pathological processes. jddtonline.info
Notable examples of enzymatic inhibition by hydantoin derivatives include:
Carbonic Anhydrase Inhibition : A series of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives have been shown to be effective inhibitors of human carbonic anhydrases (CAs), particularly isoforms hCA II and hCA VII. mdpi.com The inhibitory potency is influenced by the substituents on the hydantoin ring. mdpi.com These compounds also show promising inhibitory activity against CAs from fungal pathogens like Candida glabrata. mdpi.com
Receptor Tyrosine Kinase (RTK) Inhibition : Certain benzalhydantoin derivatives have been identified as selective inhibitors of RTKs that are critical in cancer development, such as VEGFR-2, PDGFR-α, and PDGFR-β. ukm.my These compounds can potentially block the kinase catalytic activity by competing with ATP. ukm.my
Inhibition of DNA Repair Enzymes : Oxidized hydantoin lesions in DNA, such as 5-hydroxy-5-methylhydantoin (a derivative of thymine), can act as irreversible inhibitors or "molecular traps" for DNA glycosylases. nih.gov The enzyme, such as formamidopyrimidine-DNA glycosylase (Fpg), attempts to repair the lesion but becomes covalently bound to the DNA, forming a stable complex that halts the repair process. nih.gov This occurs through a nucleophilic attack from the enzyme's catalytic proline on the C5-carbon of the hydantoin lesion. nih.gov
Other Targets : Hydantoin derivatives have also been reported to possess inhibitory activity against other enzymes, including human aldose reductase and human leukocyte elastase. jddtonline.inforesearchgate.net Additionally, certain derivatives can interfere with microbial enzymes, such as viral DNA polymerase, contributing to their antimicrobial effects. researchgate.net
| Enzyme Target | Inhibiting Hydantoin Class | Mechanism/Significance |
|---|---|---|
| Carbonic Anhydrases (e.g., hCA II, hCA VII) | Benzenesulfonamide-hydantoins | Inhibition of zinc metalloenzymes involved in pH regulation. mdpi.com |
| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Benzalhydantoin derivatives | Potential anticancer activity by blocking angiogenesis signaling. ukm.my |
| DNA Glycosylases (e.g., Fpg) | Oxidized hydantoins (in DNA) | Forms a covalent enzyme-DNA adduct, trapping the repair enzyme. nih.gov |
| Human Aldose Reductase | General hydantoin derivatives | Implicated in diabetic complications. jddtonline.inforesearchgate.net |
| Human Leukocyte Elastase | General hydantoin derivatives | Target for inflammatory diseases. jddtonline.inforesearchgate.net |
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Research Contexts (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized hydantoin (B18101) derivatives. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, provide definitive evidence of a compound's identity and purity. ikm.org.mymdpi.com
In the characterization of hydantoin compounds derived from amino acids, NMR and IR spectroscopy are routinely used to confirm the successful synthesis and cyclization of the final products. researchgate.netresearchgate.net For instance, the IR spectra of hydantoin derivatives show characteristic absorption bands corresponding to the N-H group (3421−3227 cm⁻¹) and the two carbonyl (C=O) groups (1775−1760 and 1718−1698 cm⁻¹). mdpi.com
NMR spectroscopy is particularly powerful for providing detailed structural information. Both ¹H and ¹³C NMR spectra are analyzed to ensure the chemical shifts are in concordance with the proposed molecular structures. mdpi.com Isotope labeling is another advanced strategy used in conjunction with NMR to probe molecular structure and reaction mechanisms. For example, the synthesis of ¹³C-labeled 5-substituted hydantoins allows for precise confirmation of the label's position through the analysis of ¹³C NMR spectra and the observation of specific splitting patterns in ¹H NMR spectra. openmedscience.com
While specific experimental spectra for 1-Amino-5-hydroxyhydantoin are not publicly available, a hypothetical ¹H NMR data table can be constructed based on its structure and known chemical shifts for similar compounds.
| Proton | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Notes |
|---|---|---|---|
| H-5 (methine) | 4.5 - 5.0 | Singlet | Proton attached to the carbon bearing the hydroxyl group. |
| N¹-H (amino) | 5.5 - 6.5 | Broad Singlet | Protons of the primary amine group, often exchangeable. |
| N³-H (imide) | 7.5 - 8.5 | Singlet | Proton of the imide nitrogen in the hydantoin ring. |
| C⁵-OH (hydroxyl) | 5.0 - 6.0 | Singlet | Proton of the hydroxyl group, often exchangeable. |
Spectroscopic analysis is fundamental in monitoring chemical reactions and identifying the various species present, including transient intermediates and final products. The Urech hydantoin synthesis, for example, involves the reaction of an amino acid with potassium cyanate to form a ureido intermediate, which then undergoes acid-catalyzed cyclization to yield the hydantoin product. researchgate.netikm.org.my Spectroscopic methods are employed at each stage to confirm the formation of these intermediates and to verify the structure of the final purified compound. ikm.org.my
A synthesis for 1-aminohydantoin, a related precursor, has been described involving the condensation of semicarbazones with ethyl monochloroacetate. researchgate.net The characterization of the intermediates and the final 1-aminohydantoin product in such a synthesis would rely heavily on techniques like NMR and mass spectrometry to confirm the reaction pathway and structural integrity.
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful insights into the behavior of molecules at an atomic level, complementing experimental data and guiding further research.
Understanding the precise mechanism of chemical reactions is crucial for optimizing reaction conditions and predicting outcomes. Computational methods are used to map potential energy surfaces, locate transition states, and calculate activation energies for proposed reaction pathways. researchgate.net This approach allows researchers to determine the most favorable mechanism for a given transformation. researchgate.net For instance, in studying the cleavage of an amide bond assisted by an intramolecular amine attack, computational analysis can evaluate multiple possible mechanisms, including those involving solvent molecules, to identify the one with the lowest activation free energy, which corresponds to the most likely pathway. researchgate.net These computational discoveries provide deep insights into product formation and the dynamic structural changes that occur throughout a reaction. rsc.org
To understand the potential biological activity of 1-Amino-5-hydroxyhydantoin, molecular modeling can be used to simulate its interaction with enzyme active sites. This process typically involves several key steps:
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a hydantoin derivative) when bound to a protein target. Docking studies can reveal strong binding affinities and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. acs.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational stability of the complex. acs.org
Binding Free Energy Calculations: Methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy of the complex. This calculation helps to quantify the strength of the interaction, with significant contributions often coming from electrostatic and van der Waals interactions. acs.org
For example, a study on N-alkylated 5,5-diphenylhydantoin derivatives used this combination of docking, MD simulations, and MM-GBSA calculations to identify a promising inhibitor of the enzyme cholesterol oxidase and to characterize its binding mode and stability. acs.org
Computational methods are also vital for analyzing the intrinsic properties of molecules.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, where the lowest-energy conformation of a molecule is determined. The calculated geometric parameters (bond lengths, angles) can then be compared with experimental data from X-ray crystallography to validate the computational model. acs.org DFT is also used to calculate a variety of molecular properties and descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. mdpi.com
Monte Carlo (MC) Simulations: MC simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In molecular modeling, they are used to explore the vast conformational space of a molecule. By generating a large ensemble of representative molecular configurations, MC simulations can be used to calculate thermodynamic properties and understand the flexibility and conformational preferences of molecules like hydantoin derivatives.
Future Directions and Research Perspectives
Unexplored Synthetic Avenues for 1-Amino-5-hydroxyhydantoin
While classical methods for hydantoin (B18101) synthesis are well-established, the specific and efficient synthesis of complex derivatives like 1-Amino-5-hydroxyhydantoin presents ongoing challenges and opportunities. Future research is likely to focus on developing more innovative and sustainable synthetic strategies.
Key Research Thrusts:
Multicomponent Reactions (MCRs): The development of novel one-pot, multicomponent reactions could provide a more efficient and atom-economical route to highly substituted hydantoins. These strategies would simplify purification processes and allow for the rapid generation of a library of derivatives for biological screening.
Advanced Catalysis: The use of novel catalytic systems, such as nano catalysts or immobilized enzymes, offers a promising avenue for improving reaction yields, selectivity, and environmental friendliness. nih.gov For instance, developing catalysts that can facilitate asymmetric synthesis would be crucial for producing specific stereoisomers of 1-Amino-5-hydroxyhydantoin for biological evaluation.
Green Chemistry Approaches: Future synthetic methods will increasingly emphasize green chemistry principles. This includes the use of environmentally benign solvents like water or ethanol, milder reaction conditions, and the development of recyclable catalysts to minimize waste and energy consumption. nih.gov
Synthesis of Hybrid Molecules: A significant area of exploration is the synthesis of hybrid molecules that combine the 1-Amino-5-hydroxyhydantoin scaffold with other pharmacophoric groups, such as triazoles or isoxazolines. thieme-connect.de This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. thieme-connect.de
| Synthetic Avenue | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, rapid library generation. |
| Novel Catalytic Systems | Employing nano catalysts, biocatalysts, or organocatalysts to drive the reaction. | Higher yields, improved stereoselectivity, milder conditions. nih.gov |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch process. | Enhanced safety, better process control, scalability. |
| Hybrid Molecule Synthesis | Covalently linking the hydantoin core to other biologically active scaffolds. thieme-connect.de | Potential for synergistic effects and novel mechanisms of action. thieme-connect.de |
Advanced Mechanistic Investigations in Biological Systems
Hydantoin derivatives are known to be formed in biological systems, often as a result of oxidative damage to nucleic acids. nih.gov For example, 5-hydroxy-5-methylhydantoin (B43818) is a major oxidation product of thymidine. researchgate.net Understanding the formation, fate, and biological consequences of 1-Amino-5-hydroxyhydantoin is a critical area for future research.
Key Research Questions:
Formation as a DNA Lesion: Investigating whether 1-Amino-5-hydroxyhydantoin can be formed from the oxidation of precursor bases like cytosine or 5-methylcytosine (B146107) in DNA is a primary focus. This would involve studying its generation under various conditions of oxidative stress.
Interaction with DNA Repair Enzymes: A crucial investigation would be to determine how DNA repair pathways recognize and process this specific lesion. Studies using DNA glycosylases, the key enzymes that initiate base excision repair, could reveal whether this hydantoin derivative is efficiently removed or if it persists, potentially leading to mutations. researchgate.netnih.gov Some hydantoin lesions are known to act as molecular traps for these enzymes. nih.gov
Structural and Conformational Effects: The presence of a 5-hydroxyhydantoin (B43812) can introduce significant structural changes in the DNA double helix. nih.gov Biophysical studies, including NMR and X-ray crystallography, are needed to elucidate the structural impact of 1-Amino-5-hydroxyhydantoin on DNA and how these changes affect DNA metabolism. The potential for isomerization of the hydantoin ring could further complicate its biological processing. nih.gov
Impact on DNA Replication and Transcription: Advanced studies are required to understand how DNA and RNA polymerases interact with this lesion. Determining whether 1-Amino-5-hydroxyhydantoin acts as a block to these enzymes or causes misincorporation of nucleotides is essential for understanding its potential mutagenicity and cytotoxicity. researchgate.net
Novel Enzymatic Applications and Biocatalysis Utilizing Hydantoin Derivatives
Biocatalysis, the use of enzymes to perform chemical conversions, offers a highly efficient and selective alternative to traditional chemical synthesis. pnnl.gov The "hydantoinase process" is a well-established industrial application that uses a cascade of enzymes to produce optically pure amino acids from racemic hydantoins. nih.govresearchgate.netpharmtech.com
Future Opportunities:
Expanding the Hydantoinase Process: Future research could focus on adapting the hydantoinase process for the kinetic resolution of complex substrates like 1-Amino-5-hydroxyhydantoin. This would involve screening for or engineering novel hydantoinases, carbamoylases, and racemases with the desired substrate specificity and stereoselectivity. nih.govresearchgate.net
Whole-Cell Biocatalysts: The development of recombinant whole-cell biocatalysts that co-express all the necessary enzymes for the cascade reaction can simplify the process and reduce costs associated with enzyme purification. pharmtech.com This approach has proven successful for producing various D-amino acids. researchgate.netpharmtech.com
Directed Evolution and Enzyme Engineering: Modern protein engineering techniques, such as directed evolution and rational design, can be employed to improve the activity, stability, and substrate scope of existing hydantoin-metabolizing enzymes. nih.gov This could enable the efficient synthesis of novel, high-value chiral building blocks derived from 1-Amino-5-hydroxyhydantoin.
Synthesis of Non-natural Amino Acids: The enzymatic conversion of hydantoin derivatives is a powerful tool for producing both natural and unnatural chiral amino acids, which are valuable intermediates for pharmaceuticals and other fine chemicals. nih.govnih.gov Applying this technology to 1-Amino-5-hydroxyhydantoin could yield novel amino acids with unique properties for various applications.
| Enzyme | EC Number | Function in the Cascade | Potential Application |
|---|---|---|---|
| Hydantoinase | EC 3.5.2.2 | Catalyzes the stereospecific hydrolytic ring-opening of a hydantoin to an N-carbamoyl-amino acid. nih.govmdpi.com | Enantioselective conversion of a 1-Amino-5-hydroxyhydantoin racemate. |
| N-Carbamoylase | EC 3.5.1.77 | Hydrolyzes the N-carbamoyl-amino acid to the corresponding free amino acid, CO₂, and ammonia (B1221849). nih.govmdpi.com | Production of a novel, optically pure amino acid. |
| Hydantoin Racemase | EC 5.1.99.5 | Interconverts the two enantiomers of the hydantoin substrate, allowing for a theoretical 100% yield in a dynamic kinetic resolution. nih.govresearchgate.net | Maximizing the yield of the desired amino acid enantiomer from racemic 1-Amino-5-hydroxyhydantoin. |
Development of Advanced Analytical Techniques for Detection in Complex Matrices
The ability to accurately detect and quantify 1-Amino-5-hydroxyhydantoin in complex biological and environmental samples is crucial for both mechanistic studies and potential diagnostic applications. While methods exist for related compounds, new techniques with higher sensitivity and specificity are needed. researchgate.net
Future Analytical Frontiers:
High-Sensitivity Mass Spectrometry: The continued development of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) will remain central to the detection of hydantoin derivatives. researchgate.net Future work should focus on optimizing sample preparation and derivatization strategies to enhance ionization efficiency and achieve lower detection limits in matrices like plasma, urine, and tissue homogenates.
Immunoassays: The development of specific monoclonal antibodies against 1-Amino-5-hydroxyhydantoin could enable the creation of highly sensitive and high-throughput screening methods like enzyme-linked immunosorbent assays (ELISA) or chemiluminescence-based assays (CLELISA). researchgate.netrsc.org These methods are particularly valuable for screening large numbers of samples.
Biosensors and Nanosensors: A forward-looking approach involves the creation of novel biosensors and nanosensors for real-time monitoring. nih.gov These devices could utilize specific enzymes or antibodies immobilized on an electrode or nanoparticle surface to provide rapid and sensitive detection without extensive sample cleanup. nih.gov
Advanced Imaging Techniques: For understanding the distribution of the compound within tissues, advanced imaging techniques are required. Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) could be adapted to visualize the localization of 1-Amino-5-hydroxyhydantoin directly on tissue sections, providing critical information for biodistribution studies. nih.gov
| Technique | Principle | Advantages | Future Development Focus |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity and sensitivity, quantitative accuracy. researchgate.net | Improved sample preparation, derivatization for higher sensitivity. |
| ELISA/CLELISA | Antigen-antibody recognition with enzymatic or chemiluminescent signal amplification. rsc.org | High throughput, cost-effective for screening. researchgate.net | Development of highly specific monoclonal antibodies. |
| Biosensors | Biological recognition element (e.g., enzyme) coupled to a signal transducer. | Potential for real-time, label-free detection. nih.gov | Miniaturization, integration into microfluidic devices. |
| MALDI-IMS | Direct mass spectrometric analysis of molecules from the surface of a sample. | Provides spatial distribution information within tissues. nih.gov | Improving spatial resolution and quantification capabilities. |
Q & A
Basic: What are the optimal synthetic routes for 1-Amino-5-hydroxyhydantoin, and how can reaction conditions be standardized for reproducibility?
Methodological guidance:
- Begin with amino acid precursors in a DMF/water mixture (e.g., 8:2 ratio) and use phenylisothiocyanate as a coupling agent under ambient conditions. Monitor reaction progress via TLC (e.g., 30% EtOAc/Hexane) and isolate products via acidification (1N HCl) followed by recrystallization in aqueous ethanol .
- Standardize stoichiometry (1:1 molar ratio of reactants) and document pH/temperature controls to ensure batch-to-batch consistency .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Amino-5-hydroxyhydantoin?
Methodological guidance:
- Use -NMR and -NMR to confirm backbone structure and functional groups. For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm. Establish purity thresholds (>95%) using triplicate injections .
- For new derivatives, include high-resolution mass spectrometry (HRMS) and elemental analysis .
Basic: How can researchers design controlled experiments to assess the stability of 1-Amino-5-hydroxyhydantoin under varying environmental conditions?
Methodological guidance:
- Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Use sealed vials with headspace analysis (HPLC) to track degradation products. Include control batches stored at –20°C for baseline comparison .
- Document photostability via exposure to UV light (ICH Q1B guidelines) and quantify degradation kinetics .
Advanced: How should researchers address contradictions in reported bioactivity data for 1-Amino-5-hydroxyhydantoin across studies?
Methodological guidance:
- Perform meta-analysis of IC values using standardized assay conditions (e.g., cell line, incubation time). Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Cross-reference solvent systems and purity data from original studies to isolate methodological variables .
Advanced: What computational approaches are validated for predicting the reactivity of 1-Amino-5-hydroxyhydantoin in novel reaction environments?
Methodological guidance:
- Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
- Compare solvent effects using COSMO-RS simulations and correlate with empirical polarity indices .
Advanced: How can systematic reviews be structured to synthesize fragmented data on 1-Amino-5-hydroxyhydantoin’s physicochemical properties?
Methodological guidance:
- Define search parameters (e.g., "1-Amino-5-hydroxyhydantoin solubility," "thermal stability") across SciFinder, Reaxys, and PubMed (2015–2025). Exclude non-peer-reviewed sources .
- Categorize data by measurement technique (e.g., DSC for melting points) and apply quality scoring (e.g., reporting of error margins, sample size) .
Advanced: What methodologies are recommended for elucidating the structure-activity relationship (SAR) of 1-Amino-5-hydroxyhydantoin derivatives?
Methodological guidance:
- Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens). Test bioactivity in dose-response assays and use multivariate regression to link structural descriptors (e.g., LogP, polar surface area) to activity .
- Include crystallographic data (XRD) to correlate solid-state packing with solubility trends .
Advanced: How should researchers integrate conflicting thermodynamic data into predictive models for 1-Amino-5-hydroxyhydantoin’s behavior?
Methodological guidance:
- Replicate calorimetry (DSC/TGA) under identical conditions (heating rate, atmosphere). Apply error-weighted averaging to reconcile enthalpy values. Use sensitivity analysis to identify critical parameters (e.g., hydration state) .
- Publish raw datasets in supplementary materials for transparency .
Advanced: What validation protocols are essential when adapting existing analytical methods to quantify 1-Amino-5-hydroxyhydantoin in complex matrices?
Methodological guidance:
- Conduct spike-and-recovery tests in biological matrices (e.g., plasma) with internal standards (e.g., deuterated analogs). Validate linearity (R > 0.995), LOD/LOQ, and inter-day precision (<5% RSD) .
- Cross-validate with LC-MS/MS for trace-level quantification .
Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?
Methodological guidance:
- Report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents, column chromatography parameters). Include TLC R values and spectral data in supplementary files .
- For known compounds, cite literature procedures; for novel derivatives, provide full characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
